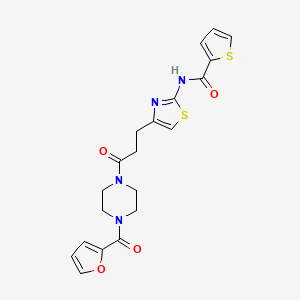

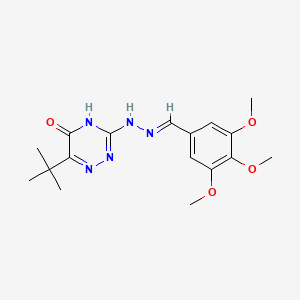

![molecular formula C12H17ClN2O B2780222 4-[(6-Chloropyridin-3-yl)methyl]-2,5-dimethylmorpholine CAS No. 1215960-46-5](/img/structure/B2780222.png)

4-[(6-Chloropyridin-3-yl)methyl]-2,5-dimethylmorpholine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-[(6-Chloropyridin-3-yl)methyl]-2,5-dimethylmorpholine” is a chemical compound with the CAS Number: 311774-34-2 . It has a molecular weight of 212.68 and its IUPAC name is 4-[(6-chloro-3-pyridinyl)methyl]morpholine . The compound is solid in its physical form .

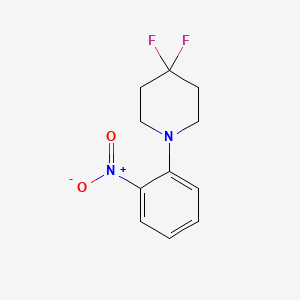

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H13ClN2O/c11-10-2-1-9(7-12-10)8-13-3-5-14-6-4-13/h1-2,7H,3-6,8H2 . This code provides a specific description of the molecule’s structure, including the positions of the chlorine, nitrogen, and oxygen atoms within the compound.Physical And Chemical Properties Analysis

This compound has a molecular weight of 212.68 g/mol . It is a solid in its physical form .Scientific Research Applications

Herbicidal Activity and Molecular Mechanics Analysis

Dimethyl 2-methyl-5-(chloropyridin-2-yl)pyrrole-3,4-dicarboxylates, related to the compound , have been analyzed for their herbicidal activities. The analysis using computer graphics and molecular mechanics revealed variations in biological properties based on the substitution positions on the pyridine ring. The studies found differences in post-emergence and pre-emergence herbicidal effectiveness related to molecular conformations and intramolecular hydrogen bonding, highlighting the significance of structural features in determining herbicidal activity. This underscores the potential utility of such compounds in agricultural applications, provided through detailed molecular understanding (Andrea et al., 1990).

Photophysical and Computational Study of Fluorophores

A study focusing on 2-pyridone tautomeric analogs, including methoxypyridine and morpholinopyridine compounds, explored their spectroscopic properties. These compounds exhibited high fluorescence quantum yields in various solvents and the solid state, attributed to specific structural modifications such as substituent effects. This research suggests the potential of such pyridine derivatives for applications in optical materials and sensors, emphasizing the importance of structural design in achieving desired photophysical properties (Hagimori et al., 2019).

Antimicrobial and Insecticidal Properties

Pyridine derivatives have been investigated for their antimicrobial and insecticidal activities. For example, compounds structurally related to 4-[(6-Chloropyridin-3-yl)methyl]-2,5-dimethylmorpholine demonstrated significant efficacy against various bacterial and fungal strains, as well as the cowpea aphid. Such studies indicate the potential of these compounds in developing new antimicrobial agents and pesticides, highlighting the diverse applications of pyridine derivatives in chemical and biological sciences (Bakhite et al., 2014).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with this compound are H302, H312, and H332, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), not eating, drinking or smoking when using this product (P270), wearing protective gloves/protective clothing/eye protection/face protection (P280), and storing in a dry place and storing in a closed container (P402 + P404) .

Mechanism of Action

Target of Action

The primary target of 4-[(6-Chloropyridin-3-yl)methyl]-2,5-dimethylmorpholine is cancer cells . This compound selectively binds to these cells and inhibits their proliferation .

Mode of Action

This compound exerts its anti-tumor effect by selectively binding to cancer cells and inhibiting their proliferation

Pharmacokinetics

Its solubility in many organic solvents suggests that it may have good bioavailability. Further pharmacokinetic studies are needed to confirm this and to understand how these properties impact the compound’s therapeutic effects.

Result of Action

The primary result of the action of this compound is the inhibition of cancer cell proliferation . By selectively binding to these cells, it prevents them from growing and dividing, thereby exerting its anti-tumor effect .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it should be stored in a cool, dry, and airtight container, avoiding contact with oxygen, strong acid, and strong alkali . These precautions suggest that the compound’s action, efficacy, and stability may be affected by factors such as temperature, humidity, and exposure to certain chemicals .

properties

IUPAC Name |

4-[(6-chloropyridin-3-yl)methyl]-2,5-dimethylmorpholine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClN2O/c1-9-8-16-10(2)6-15(9)7-11-3-4-12(13)14-5-11/h3-5,9-10H,6-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSNVIUKLAUHSNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(C(CO1)C)CC2=CN=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)acetamide](/img/structure/B2780139.png)

![2-methoxy-6-{(E)-[(2-methoxyphenyl)imino]methyl}phenol](/img/structure/B2780140.png)

![N-Methyl-N-[2-oxo-2-[2-(trifluoromethyl)-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl]ethyl]prop-2-enamide](/img/structure/B2780142.png)

![4-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-(trifluoromethyl)aniline](/img/structure/B2780155.png)